
5-(Benzyloxy)-N,N-dimethylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzyloxy)-N,N-dimethylpyridin-2-amine is a compound that belongs to the class of pyridine derivatives It features a benzyloxy group attached to the pyridine ring, along with two dimethylamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-N,N-dimethylpyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which undergoes a series of reactions to introduce the benzyloxy and dimethylamine groups.
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Dimethylamine Group Introduction: The dimethylamine groups are introduced through a reductive amination reaction using formaldehyde and dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Benzyloxy)-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The benzyloxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Benzyloxy)-N,N-dimethylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Benzyloxy)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the dimethylamine groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure with a hydroxyl group instead of dimethylamine groups.
1-(5-(4-(Benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Contains a benzyloxy group and a pyrazole ring.
Uniqueness
5-(Benzyloxy)-N,N-dimethylpyridin-2-amine is unique due to the presence of both benzyloxy and dimethylamine groups on the pyridine ring, which provides distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H16N2O |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
N,N-dimethyl-5-phenylmethoxypyridin-2-amine |
InChI |
InChI=1S/C14H16N2O/c1-16(2)14-9-8-13(10-15-14)17-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
VNLQZQWSVOKXIX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC=C(C=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


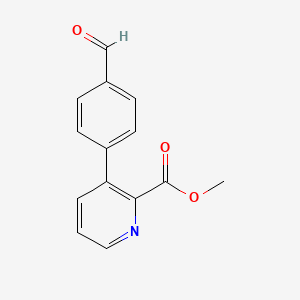


![methyl7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B15232171.png)


![benzyl N-[1-(azetidin-3-yl)azetidin-3-yl]carbamate;dihydrochloride](/img/structure/B15232191.png)
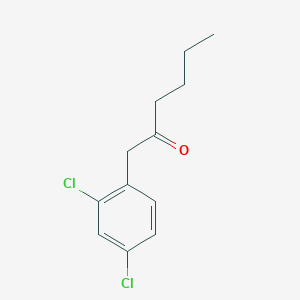
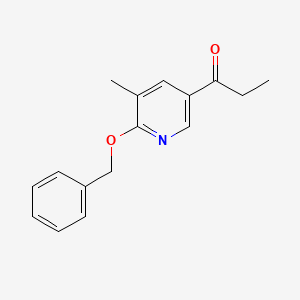
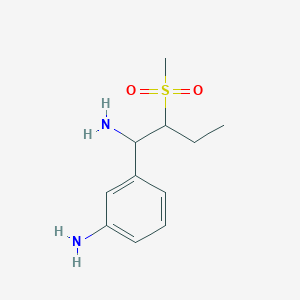
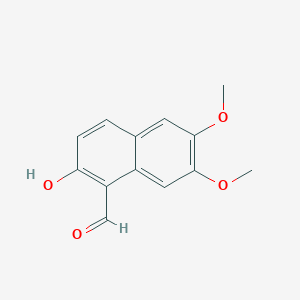

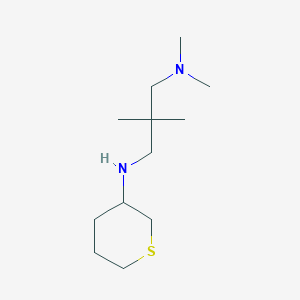
![3-Ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B15232250.png)
